molecular formula C19H33ClN2O3 B13734382 diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride CAS No. 42438-02-8

diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride

Cat. No.: B13734382
CAS No.: 42438-02-8
M. Wt: 372.9 g/mol
InChI Key: KVGGMQPUXXUKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium chloride is a quaternary ammonium compound characterized by a diethylazanium group attached to a propyl chain. This chain is further linked via a carbamoyloxy bridge to a 4-pentoxyphenyl moiety (Figure 1). Its molecular formula is C₁₉H₃₁ClN₂O₃, with a molecular weight of 382.9 g/mol .

Properties

CAS No.

42438-02-8

Molecular Formula

C19H33ClN2O3

Molecular Weight

372.9 g/mol

IUPAC Name

diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride

InChI

InChI=1S/C19H32N2O3.ClH/c1-5-8-9-14-23-18-12-10-17(11-13-18)20-19(22)24-16(4)15-21(6-2)7-3;/h10-13,16H,5-9,14-15H2,1-4H3,(H,20,22);1H

InChI Key

KVGGMQPUXXUKMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)OC(C)C[NH+](CC)CC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride involves several steps. The process typically starts with the preparation of the pentoxyphenyl carbamate, which is then reacted with a propyl azanium derivative. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities while maintaining high purity and consistency. The process is monitored closely to ensure that the reaction conditions are optimal and that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to yield various reduced forms.

    Substitution: The compound is capable of undergoing substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound belongs to a family of quaternary ammonium salts with carbamoyloxy or related linkages. Below is a comparative analysis of its structural and functional attributes against close analogues:

Table 1: Structural Comparison of Diethyl-[2-[(4-Pentoxyphenyl)carbamoyloxy]propyl]azanium Chloride and Analogues
Compound Name Ammonium Group Chain Length Aryl Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
Diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium chloride (Target) Diethyl Propyl 4-Pentoxyphenyl (C₅) C₁₉H₃₁ClN₂O₃ 382.9 Reference compound
2-[(4-Butoxyphenyl)carbamoyloxy]ethyl-dimethylazanium chloride Dimethyl Ethyl 4-Butoxyphenyl (C₄) C₁₅H₂₃ClN₂O₃ 326.8 Shorter alkoxy (C₄ vs. C₅), dimethyl vs. diethyl
Diethyl-[2-(phenylmethoxycarbonylamino)ethyl]azanium chloride Diethyl Ethyl Benzyloxycarbonyl C₁₄H₂₁ClN₂O₂ 296.8 Benzyl vs. pentoxyphenyl; ester vs. carbamate
2-[2-(4-Methoxyphenoxy)acetyl]oxyethyl-dimethylazanium chloride Dimethyl Ethyl 4-Methoxyphenoxyacetyl C₁₃H₂₀ClNO₄ 297.8 Acetyloxy vs. carbamoyloxy; methoxy vs. pentoxy

Physicochemical Properties

  • Lipophilicity : The 4-pentoxyphenyl group enhances lipophilicity compared to shorter alkoxy chains (e.g., butoxy or methoxy). This increases membrane permeability but may reduce aqueous solubility.
  • Solubility : Quaternary ammonium salts are generally water-soluble, but bulkier aryl groups (e.g., pentoxyphenyl) reduce solubility. The target compound is likely sparingly soluble in water, requiring formulation adjustments .
  • Stability: Carbamoyloxy linkages are more hydrolytically stable than ester bonds, as seen in analogues like 2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium chloride .

Antimicrobial Activity

Quaternary ammonium compounds (QACs) disrupt microbial membranes. The target compound’s pentoxy chain may enhance activity against gram-positive bacteria compared to shorter-chain analogues (e.g., butoxy), though empirical data is needed.

Surfactant Properties

Analogues like diethyl-[2-(phenylmethoxycarbonylamino)ethyl]azanium chloride exhibit emulsifying properties in pharmaceutical formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.